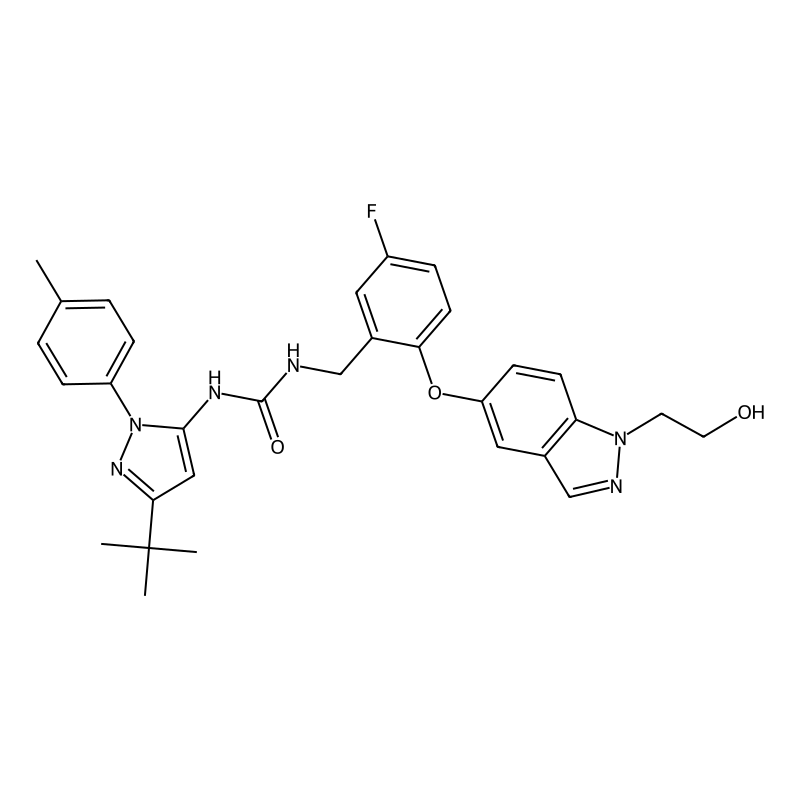

Pexmetinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Pexmetinib (CAS: 945614-12-0), also known as ARRY-614, is a potent, orally bioavailable small-molecule kinase inhibitor characterized by its dual-targeting mechanism against the angiopoietin-1 receptor Tie-2 and the pro-inflammatory mitogen-activated protein kinase p38 (p38 MAPK) [1]. Unlike conventional single-target kinase inhibitors, pexmetinib was specifically developed to simultaneously disrupt pathogenic inflammatory signaling and tumor angiogenesis, making it a highly specialized tool compound for modeling hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) [2]. For procurement professionals and lead researchers, pexmetinib represents a consolidated, single-agent solution for dual-pathway suppression, eliminating the pharmacokinetic and formulation complexities associated with co-administering separate p38 and Tie-2 inhibitors in complex in vivo or ex vivo models [3].

Research Fit

References

- [1] Bachegowda L, et al. Pexmetinib: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia. Cancer Res. 2016;76(16):4841-4849.

- [2] National Center for Advancing Translational Sciences. PEXMETINIB - Inxight Drugs.

- [3] Katsumura KR, et al. p38MAPK Inhibition Blocks Inflammatory Signaling in Acute Myeloid Leukemia. Blood. 2015;126(23):1349.

Substituting pexmetinib with highly selective p38 inhibitors (such as doramapimod or ralimetinib) or standalone Tie-2 inhibitors fundamentally compromises disease modeling in MDS and AML, where both the inflammatory milieu and the angiogenic stem-cell niche drive pathology [1]. Single-target substitution fails to replicate the synergistic abrogation of TNF-alpha effects and leukemic proliferation achieved by pexmetinib's dual engagement [2]. Furthermore, from a processability and in vivo handling perspective, utilizing generic unformulated powder-in-capsule (PIC) preparations of pexmetinib results in severe pharmacokinetic variability; empirical data shows that utilizing optimized liquid-filled capsule (LFC) or liquid oral suspension (LOS) formulations increases relative bioavailability by up to 4-fold compared to raw powder [3]. Consequently, researchers must procure pexmetinib with strict attention to downstream formulation compatibility rather than relying on generic solid-state dosing.

Substitution Risk

Dual-pathway profile may not transfer

Selective p38 inhibitors such as SB203580 or BIRB796 do not engage Tie-2; the combined p38/Tie-2 signaling readout may shift away.

Cellular pharmacodynamics may differ

Pexmetinib stabilizes a distinct activation-loop conformation that may expose pThr180 to WIP1 phosphatase; not all type II inhibitors reproduce this effect.

Multi-kinase profile requires assay review

Reported activity against Abl, FGFR1, and Src-family kinases may contribute to cellular outcomes beyond p38/Tie-2, unlike highly selective p38 inhibitors.

References

- [1] Katsumura KR, et al. p38MAPK Inhibition Blocks Inflammatory Signaling in Acute Myeloid Leukemia. Blood. 2015;126(23):1349.

- [2] Bachegowda L, et al. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia. Cancer Res. 2016;76(16):4841-4849.

- [3] Wollenberg LA, et al. An exploratory, randomized, parallel-group, open-label, relative bioavailability study with an additional two-period crossover food-effect study exploring the pharmacokinetics of two novel formulations of pexmetinib (ARRY-614). Clin Pharmacol. 2015;7:87-95.

Simultaneous Dual-Kinase Affinity vs. Single-Target Baselines

Pexmetinib demonstrates exceptional biochemical potency against both of its primary targets, achieving IC50 values of 1 nM for Tie-2, 35 nM for p38α, and 26 nM for p38β . In contrast, standard p38 inhibitors like doramapimod lack meaningful Tie-2 cross-reactivity, necessitating complex dual-drug regimens to achieve the same pathway coverage in hematological models [1].

| Evidence Dimension | In vitro kinase inhibition (IC50) |

| Target Compound Data | Tie-2 IC50 = 1 nM; p38α IC50 = 35 nM |

| Comparator Or Baseline | Selective p38 inhibitors (e.g., doramapimod) (Tie-2 IC50 > 1000 nM) |

| Quantified Difference | Pexmetinib provides nanomolar co-inhibition of Tie-2, whereas standard p38 inhibitors lack Tie-2 activity. |

| Conditions | Cell-free enzymatic kinase assays |

Procuring pexmetinib allows researchers to achieve potent, synchronized inhibition of both angiogenic and inflammatory pathways using a single compound, reducing experimental variables.

Formulation-Dependent Bioavailability and In Vivo Processability

The physical formulation of pexmetinib critically dictates its in vivo utility. When administered as an optimized liquid-filled capsule (LFC) or liquid oral suspension (LOS), pexmetinib achieves an area-under-the-curve (AUClast) approximately 4-fold and 2-fold higher, respectively, than the unformulated powder-in-capsule (PIC) baseline in the fasted state [1]. Furthermore, population pharmacokinetic modeling confirms a 92% decrease in relative bioavailability when relying on the raw PIC formulation compared to the LFC formulation, mitigating the severe interpatient pharmacokinetic variability that plagues unformulated dosing [2].

| Evidence Dimension | Relative Bioavailability (Total Plasma Exposure / AUClast) |

| Target Compound Data | Liquid-filled capsule (LFC) formulation |

| Comparator Or Baseline | Neat powder-in-capsule (PIC) formulation |

| Quantified Difference | ~4-fold higher AUClast for LFC vs. PIC; 92% decrease in relative bioavailability when using PIC compared to LFC. |

| Conditions | In vivo pharmacokinetic assessment (fasted state) |

Buyers intending to use pexmetinib for in vivo studies must plan for liquid or lipid-based formulation, as raw powder administration yields sub-therapeutic and highly variable exposure.

Ex Vivo Efficacy in Complex Whole-Blood Matrices

Pexmetinib maintains high potency in complex biological matrices, which is a critical procurement requirement for translational hematology research. In ex vivo stimulated human whole blood, pexmetinib inhibits LPS-induced TNF-alpha and IL-6 cytokine release with an IC50 ranging from 50 to 120 nM [1]. This demonstrates that the compound's dual-kinase inhibition is not sequestered or deactivated by serum proteins, outperforming generic kinase inhibitors that often suffer massive potency drop-offs when transitioning from cell-free assays to whole blood [2].

| Evidence Dimension | LPS-induced cytokine inhibition (IC50) |

| Target Compound Data | Pexmetinib IC50 = 50-120 nM |

| Comparator Or Baseline | Cell-free assay baseline (p38 IC50 = 26-35 nM) |

| Quantified Difference | Potency is largely retained in whole blood (only a ~2-4 fold shift from cell-free IC50), indicating excellent matrix compatibility. |

| Conditions | Ex vivo human whole blood stimulated with LPS |

Ensures that the procured compound will perform reliably in late-stage preclinical and patient-derived ex vivo assays without requiring massive dose escalations.

Preclinical Modeling of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)

Because pexmetinib simultaneously targets the Tie-2/Angiopoietin-1 axis (which regulates the leukemic stem cell niche) and p38 MAPK (which drives the suppressive inflammatory marrow milieu), it is the premier choice for in vivo and ex vivo MDS/AML disease modeling [1]. It should be prioritized over single-target p38 inhibitors when evaluating the reversal of cytopenias and the stimulation of healthy hematopoiesis in primary patient-derived xenograft (PDX) or bone marrow aspirate assays [2].

Development of Liquid and Lipid-Based Kinase Inhibitor Formulations

Given the profound >4-fold difference in bioavailability between its powder-in-capsule and liquid-filled capsule forms, pexmetinib serves as an excellent benchmark compound for pharmaceutical formulation teams developing novel lipid-based or liquid oral suspension delivery systems for poorly soluble kinase inhibitors [3]. It provides a validated, highly sensitive in vivo readout for formulation-dependent pharmacokinetic improvements.

Translational Assays for Cytokine-Mediated Myelosuppression

Pexmetinib is highly suited for ex vivo whole-blood assays measuring the abrogation of LPS- or TNF-alpha-induced cytokine release. Its retained low-nanomolar potency (IC50 50-120 nM) in human whole blood makes it an ideal positive control or comparative baseline for evaluating new anti-inflammatory agents targeting the bone marrow microenvironment without the confounding effects of high serum protein binding [4].

Application Fit Matrix

References

- [1] Bachegowda L, et al. Pexmetinib: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia. Cancer Res. 2016;76(16):4841-4849.

- [2] Katsumura KR, et al. p38MAPK Inhibition Blocks Inflammatory Signaling in Acute Myeloid Leukemia. Blood. 2015;126(23):1349.

- [3] Wollenberg LA, et al. An exploratory, randomized, parallel-group, open-label, relative bioavailability study with an additional two-period crossover food-effect study exploring the pharmacokinetics of two novel formulations of pexmetinib (ARRY-614). Clin Pharmacol. 2015;7:87-95.

- [4] National Center for Advancing Translational Sciences. PEXMETINIB - Inxight Drugs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Wikipedia

Explore Compound Types